Nolatrexed dihydrochloride

Vue d'ensemble

Description

Le mébroqualone est un composé GABAergique de la classe des quinazolinones et un analogue du mécloqualone. Il possède des propriétés sédatives et hypnotiques similaires à celles de son composé parent, résultant de son activité agoniste au niveau du sous-type β du récepteur GABA A . Le mébroqualone a été synthétisé pour la première fois dans les années 1960 et se distingue du mécloqualone par la présence d'un atome de brome au lieu d'un chlore sur le cycle phényle en position 3 .

Méthodes De Préparation

Le mébroqualone peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la cyclisation du 2-amino-N-(2-bromophényl)benzamide. La réaction est généralement réalisée en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3) dans des conditions de reflux . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle, y compris l'utilisation de techniques d'irradiation micro-ondes pour réduire les temps de réaction et améliorer les rendements .

Analyse Des Réactions Chimiques

Le mébroqualone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le mébroqualone peut être oxydé pour former des dérivés de la quinazolinone.

Réduction : Les réactions de réduction peuvent convertir le mébroqualone en ses dérivés aminés correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4) pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le mébroqualone a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés de la quinazolinone et de leurs propriétés chimiques.

Biologie : Le mébroqualone est étudié pour ses effets sur le récepteur GABA A et son potentiel en tant qu'agent sédatif et hypnotique.

Médecine : La recherche sur le mébroqualone comprend ses applications thérapeutiques potentielles pour des affections telles que l'insomnie et l'anxiété.

Industrie : Le mébroqualone et ses analogues sont étudiés pour leur utilisation potentielle dans le développement de nouveaux médicaments

Mécanisme d'action

Le mébroqualone exerce ses effets en agissant comme un agoniste au niveau du sous-type β du récepteur GABA A. Cette interaction amplifie les effets inhibiteurs du GABA, conduisant à des effets sédatifs et hypnotiques. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur GABA A, qui médient les actions pharmacologiques du composé .

Applications De Recherche Scientifique

Hepatocellular Carcinoma

A Phase II clinical trial assessed the efficacy of nolatrexed in patients with inoperable hepatocellular carcinoma. The study involved 41 patients who received nolatrexed via a 24-hour intravenous infusion over five days. Results indicated modest biological activity:

- Partial Response : 8% (2 patients)

- Stable Disease : 54% (14 patients)

- Median Survival : 7 months overall; 10 months for those completing two cycles .

This trial highlighted the potential of nolatrexed as a treatment option where few alternatives exist.

Head and Neck Cancer

Nolatrexed has shown promise in treating head and neck cancers. A study demonstrated its ability to be administered orally with high bioavailability (70-100%). Patients reported significant anti-tumor effects, although common toxicities included nausea and stomatitis . Further investigation into its pharmacokinetics established that the plasma concentrations achieved were sufficient to inhibit thymidylate synthase effectively.

Combination Therapies

Research has explored nolatrexed's effectiveness in combination with other chemotherapeutic agents. A notable study investigated its use alongside paclitaxel:

- Dosage : Nolatrexed at 500 mg/m² administered as a continuous infusion over 120 hours.

- Findings : The combination aimed to optimize administration schedules and assess pharmacokinetic interactions between the drugs .

Pharmacokinetics

The pharmacokinetics of nolatrexed indicate that it can be administered safely at varying doses:

- Oral Administration : Effective doses ranged from 80 to 572 mg/m²/day over ten days, demonstrating manageable toxicity profiles.

- Toxicity : Common adverse effects included grade 3 nausea and vomiting, with some patients experiencing thrombocytopenia at higher doses .

Case Studies and Research Findings

Several studies have documented the effects of nolatrexed across different cancer types:

Mécanisme D'action

Mebroqualone exerts its effects by acting as an agonist at the β subtype of the GABA A receptor. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets involved include the GABA A receptor subunits, which mediate the compound’s pharmacological actions .

Comparaison Avec Des Composés Similaires

Le mébroqualone est similaire à d'autres dérivés de la quinazolinone tels que :

Mécloqualone : Se différencie par la présence d'un atome de chlore au lieu d'un atome de brome sur le cycle phényle en position 3.

Méthaqualone : Connu pour ses propriétés sédatives-hypnotiques et son utilisation historique comme drogue récréative.

Afloqualone, Etaqualone, Méthoxyqualone, Méthylméthaqualone, Cloroqualone, Diproqualone : Ces composés partagent des structures et des propriétés pharmacologiques similaires mais diffèrent par leurs substituants spécifiques et leur puissance

Le caractère unique du mébroqualone réside dans son motif de substitution spécifique et son profil pharmacologique qui en résulte, ce qui peut offrir des avantages ou des défis thérapeutiques distincts par rapport à ses analogues.

Propriétés

Numéro CAS |

152946-68-4 |

|---|---|

Formule moléculaire |

C14H13ClN4OS |

Poids moléculaire |

320.8 g/mol |

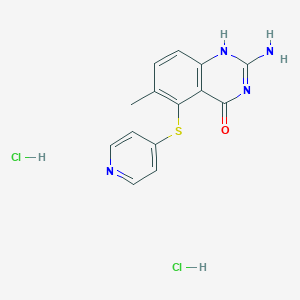

Nom IUPAC |

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |

Clé InChI |

JSVRVYCCSLQAON-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |

SMILES isomérique |

CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-] |

SMILES canonique |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |

Synonymes |

2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride; AG 337; Thymitaq; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nolatrexed Dihydrochloride is a potent and specific inhibitor of thymidylate synthase (TS) [, ]. Unlike classical antifolates, it directly binds to the folate site of TS in its active form, bypassing the need for polyglutamylation [].

A: TS inhibition disrupts the de novo synthesis of thymidine, a crucial nucleotide for DNA replication and repair [, ]. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, preferentially targeting rapidly dividing cancer cells [, , ].

ANone: The provided abstracts primarily focus on the pharmaceutical aspects of this compound, specifically its preparation, formulation, and antitumor activity. There is limited information regarding its material compatibility, stability outside of biological contexts, or any intrinsic catalytic properties.

A: Yes, this compound was designed using structure-based computer modeling to target the thymidylate synthase enzyme [].

A: One study investigated the preparation of this compound liposomes to achieve sustained release and potentially improve its relatively short half-life []. The liposomal formulations showed promising results in prolonging drug release and enhancing the in vivo antitumor effect []. Another study describes the preparation of high-purity this compound dihydrate, suggesting efforts to optimize its formulation for pharmaceutical use [].

ANone: The provided abstracts focus on the scientific and clinical aspects of this compound. Information regarding SHE regulations and compliance is not discussed.

A: Studies have shown that this compound exhibits nonlinear pharmacokinetics []. Following intravenous administration in mice, it demonstrated a half-life of 3.02 hours and a clearance of 0.556 L/h/kg []. The absolute bioavailability after oral administration in mice was found to be 23.58% []. In humans, the plasma clearance decreased with increasing doses, indicating nonlinear pharmacokinetics []. Approximately 18% of the administered dose was excreted unchanged in the urine []. Another study confirmed its rapid absorption and a median bioavailability of 89% after oral administration in humans []. Food intake was found to alter the rate of absorption, delaying the time to reach peak concentration but not affecting the overall area under the curve [].

A: Research indicates a significant relationship between this compound plasma concentrations and hematological toxicity, particularly neutropenia []. A study in children with cancer confirmed the dose-related increase in plasma concentrations and systemic exposure of this compound []. Toxicity was only observed at AUC values exceeding 60 mg ml−1 min−1, while no toxicity occurred below 45 mg ml−1 min−1 []. In another study, average trough concentrations of this compound, rather than the administered dose, were significantly correlated with decreases in thrombocytes and neutrophils [].

A: this compound demonstrated significant antiproliferative effects against various cancer cell lines in vitro, including S-180 [, ], HepG2 [], QSG7703 [], LoVo [, ], and HNX14C []. In vivo studies using mouse models with S-180 sarcoma showed that this compound significantly increased survival time compared to untreated controls []. Additionally, it effectively inhibited the growth of H22, EAC, and S180 transplantation tumors in mice [].

A: Yes, several clinical trials have been conducted. A phase I trial in patients with solid tumors determined the maximum tolerated dose (MTD) and recommended phase II dose of this compound administered as a 5-day continuous infusion []. A phase II trial in patients with advanced hepatocellular carcinoma (HCC) showed minimal activity as a single agent, with significant stomatitis as a side effect []. Another phase II trial in ethnic Chinese subjects with unresectable HCC compared this compound with doxorubicin, revealing a potential survival benefit for this compound despite the insignificant p-value [, ]. Notably, a phase III trial (ETHECC) is ongoing to compare this compound with doxorubicin in patients with unresectable HCC [, ].

A: Clinical trials have identified myelosuppression (leucopenia, neutropenia, thrombocytopenia), gastrointestinal dysfunction (nausea, vomiting, diarrhea), and mucositis as the most common dose-limiting toxicities of this compound [, , ].

A: Liposomal formulations of this compound have been developed to achieve sustained drug release and potentially enhance its therapeutic index []. These long-circulating liposomes showed promising results in prolonging drug exposure and enhancing the in vivo antitumor effect compared to conventional formulations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.